

Spectroscopic Profile of 1H-Indazole-6-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 1H-indazole-6-carbonitrile

Cat. No.: B140298

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-indazole-6-carbonitrile** (CAS No: 141290-59-7), a key heterocyclic building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predictive models and data from analogous structures. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1H-indazole-6-carbonitrile**. These predictions are derived from established principles of spectroscopy, including the analysis of substituent chemical shifts on aromatic systems and known spectral data of the parent 1H-indazole structure.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-1 (N-H)	~13.5	br s	-
H-3	~8.3	s	-
H-7	~8.2	d	~8.5
H-5	~7.9	dd	~8.5, ~1.5
H-4	~7.8	d	~1.5

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-7a	~141
C-3a	~139
C-3	~135
C-5	~129
C-7	~125
C-4	~122
C-6	~119
CN	~118
C-5a	~108

Note: The assignment of quaternary carbons can be confirmed using techniques such as Heteronuclear Multiple Bond Correlation (HMBC).

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3300	N-H	Stretching
~3100-3000	Aromatic C-H	Stretching
~2230	C≡N (Nitrile)	Stretching
~1620, ~1500	Aromatic C=C	Stretching

Note: The nitrile stretch is a particularly strong and sharp absorption, making it a key diagnostic peak.

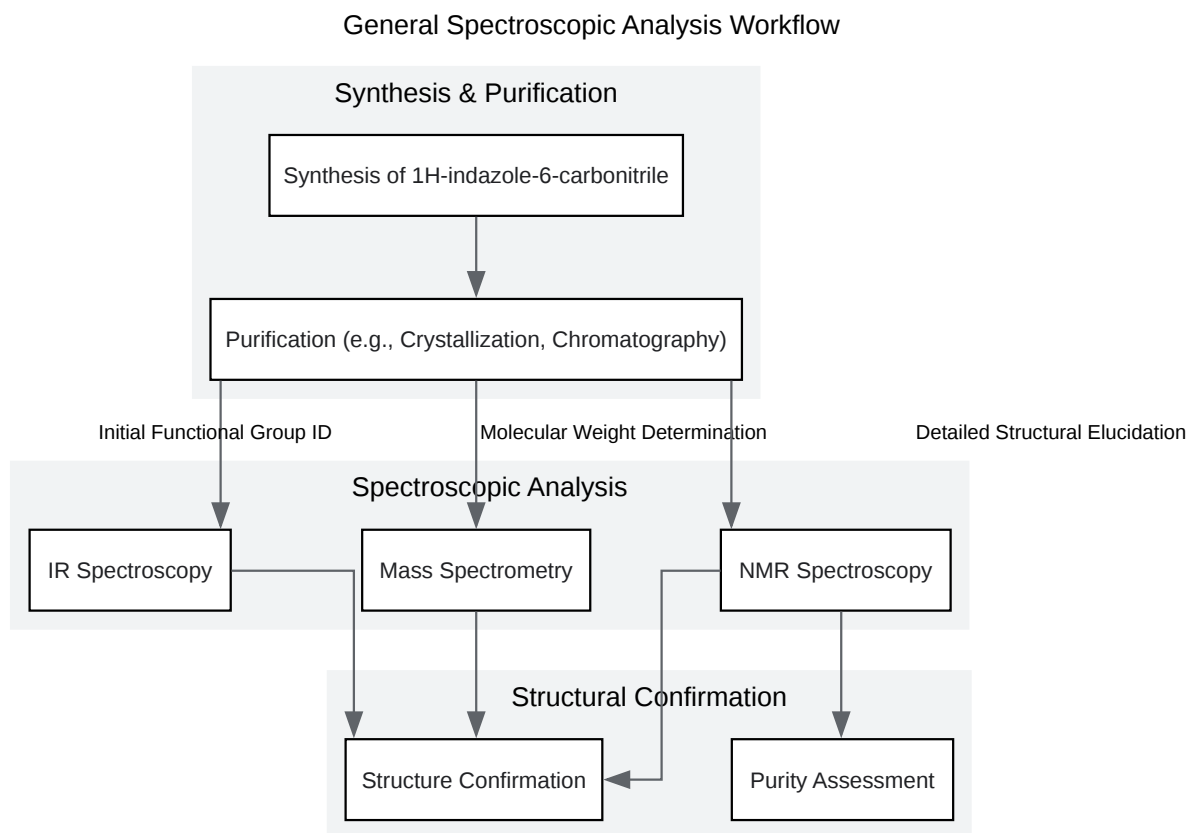
Predicted Mass Spectrometry (MS) Data

m/z	Ion	Notes
143.05	[M] ⁺	Molecular Ion
116.04	[M-HCN] ⁺	Loss of hydrogen cyanide
89.04	[M-HCN-HCN] ⁺ or [C ₆ H ₅ N] ⁺	Further fragmentation

Note: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of C₈H₅N₃.

Experimental Workflows and Logical Relationships

The characterization of **1H-indazole-6-carbonitrile** relies on a logical sequence of spectroscopic analyses to confirm its structure and purity.



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